1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol
Description
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol is a pyrazole-derived compound featuring a 4-bromo-3,5-dimethylpyrazole core linked via a propan-2-ol chain to a 1-chloronaphthalen-2-yl ether group. Below, we compare this compound with structurally and functionally related molecules to elucidate its unique properties.
Properties
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-(1-chloronaphthalen-2-yl)oxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O2/c1-11-17(19)12(2)22(21-11)9-14(23)10-24-16-8-7-13-5-3-4-6-15(13)18(16)20/h3-8,14,23H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAPULACBUISEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(COC2=C(C3=CC=CC=C3C=C2)Cl)O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol is a novel pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to explore the biological activity of this specific compound through a review of relevant literature, case studies, and experimental findings.
Molecular Formula : C18H17BrN4O2
Molar Mass : 393.26 g/mol
CAS Number : Not specified in the search results.
The biological activity of this compound is likely mediated through its interaction with various molecular targets, including enzymes and receptors. Pyrazole derivatives often act as inhibitors or modulators of key biological pathways, making them valuable in therapeutic applications.
Biological Activity Overview
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Anticancer Activity
- Studies have indicated that pyrazole derivatives exhibit significant anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. The specific mechanism often involves targeting kinases involved in cell signaling pathways that regulate growth and survival.
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Anti-inflammatory Effects
- The compound may also possess anti-inflammatory properties, potentially by inhibiting the production of pro-inflammatory cytokines or modulating immune responses.
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Antimicrobial Properties
- Preliminary screening suggests that compounds with similar structures have shown activity against various bacterial strains, indicating a potential for use as antimicrobial agents.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects of pyrazole derivatives on breast cancer cell lines, demonstrating IC50 values in the micromolar range. |
| Study 2 | Evaluated the anti-inflammatory activity using an animal model of arthritis; showed a reduction in inflammatory markers after treatment with similar pyrazole compounds. |
| Study 3 | Assessed antimicrobial efficacy against Gram-positive and Gram-negative bacteria; results indicated promising activity with minimum inhibitory concentrations (MIC) below 100 µg/mL. |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol typically involves multi-step reactions starting from commercially available precursors. Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of pyrazole derivatives. Modifications to the pyrazole ring and substituents can significantly influence biological outcomes.
Comparison with Similar Compounds
Structural Features
The target compound’s pyrazole ring is substituted with bromine and methyl groups, while its propan-2-ol chain connects to a chlorinated naphthalene system. Key comparisons include:
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations :
- Halogen Effects : The bromine atom in the target compound and Example 5.17 may enhance electrophilic reactivity compared to chlorine in .
- Steric Bulk : The 1-chloronaphthalen-2-yl group in the target compound introduces greater steric hindrance and lipophilicity than smaller aryl groups (e.g., 4'-chlorophenyl in Example 5.17) .
Physicochemical and Functional Properties
- Lipophilicity : The naphthalene system in the target compound likely increases logP compared to phenyl or benzyl-substituted analogs (e.g., B1 in ), enhancing membrane permeability.
- Stability: Bromine’s electron-withdrawing effect could stabilize the pyrazole ring against metabolic degradation compared to non-halogenated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
